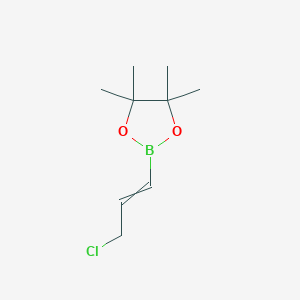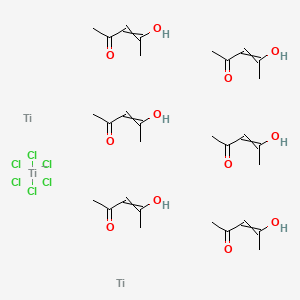
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium is a complex compound that combines titanium with organic ligands
Métodos De Preparación
The synthesis of Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium typically involves the reaction of titanium tetrachloride with 4-hydroxypent-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The organic ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands.
Aplicaciones Científicas De Investigación
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including coatings and composites.
Mecanismo De Acción
The mechanism of action of Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form coordination bonds with various ligands, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium can be compared with similar compounds such as:
Hafnium(IV) 2,4-pentanedionate: Similar in structure but with hafnium instead of titanium.
Platinum(II) acetylacetonate: Contains platinum and has different reactivity and applications.
Cerium(III) acetylacetonate: Contains cerium and is used in different catalytic processes.
Propiedades
Fórmula molecular |
C30H48Cl6O12Ti3-2 |
|---|---|
Peso molecular |
957.0 g/mol |
Nombre IUPAC |
hexachlorotitanium(2-);4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/6C5H8O2.6ClH.3Ti/c6*1-4(6)3-5(2)7;;;;;;;;;/h6*3,6H,1-2H3;6*1H;;;/q;;;;;;;;;;;;;;+4/p-6 |
Clave InChI |
FXHBKUDRXITDHU-UHFFFAOYSA-H |
SMILES canónico |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



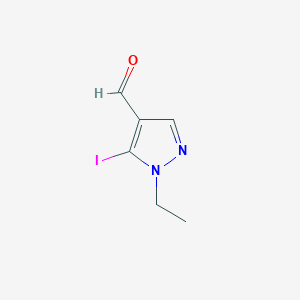
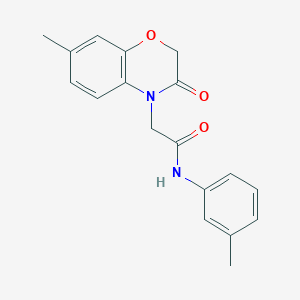
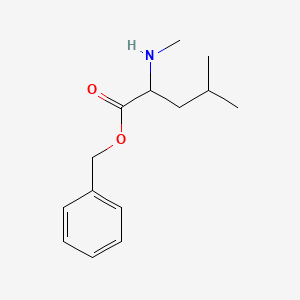
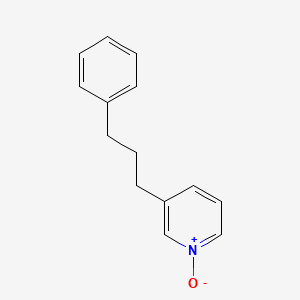
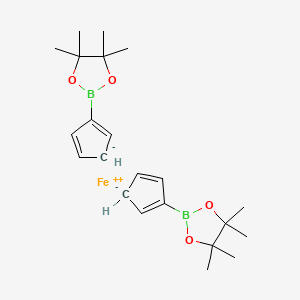
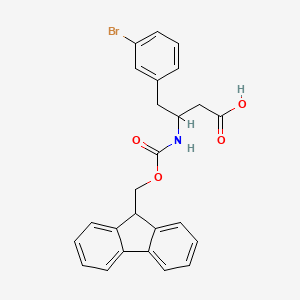
![2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)

![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
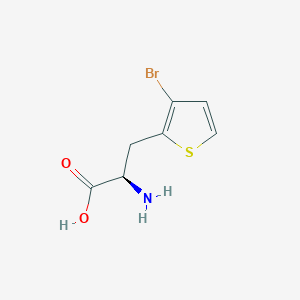
![4-[1-(Dimethylamino)-2-morpholin-4-ylethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12507157.png)
